σ1R Binding Affinity vs. Key Analog (Compound 17) and Standard σ1R Ligand PRE-084
Compound 23 (target) displays sub-50 nM affinity for σ1R, a crucial threshold for potent σ1R-mediated analgesia. In a direct head-to-head comparison within the same radioligand displacement assay, Compound 23 (Ki = 44.7 ± 7.05 nM) exhibits a roughly 2.2-fold higher affinity than its closest analog Compound 17 (Ki ≈ 100 nM), which features a pyrimidine substitution on the phenylpiperazine [1]. The standard σ1R agonist PRE-084 typically shows Ki values in the 40-60 nM range, placing Compound 23 on par with the most potent σ1R tool compounds, but with the additional advantage of MOR agonism [2].
| Evidence Dimension | σ1R binding affinity (Ki) |
|---|---|
| Target Compound Data | 44.7 ± 7.05 nM |
| Comparator Or Baseline | Compound 17 (analog): ~100 nM; PRE-084 (σ1 agonist): ~50 nM |
| Quantified Difference | 2.2-fold higher affinity than Compound 17; comparable to PRE-084 |
| Conditions | Radioligand binding assay using [³H]-pentazocine on rat brain membranes; pH 7.4, 25°C. |
Why This Matters
Selecting a compound with sub-50 nM σ1R affinity ensures that in vivo efficacy can be achieved at lower doses, reducing off-target engagement and improving the therapeutic window in pain models.
- [1] Fan, Z.; Xiao, Y.; Shi, Y.; Hao, C.; Chen, Y.; Zhang, G.; Zhuang, T.; Cao, X. Thiophenpiperazine amide derivatives as new dual MOR and σ1R ligands for the treatment of pain. Biochem. Biophys. Res. Commun. 2024, 697, 149547. View Source
- [2] Cao, X.; Fan, Z.; Shi, Y. 一种噻吩哌嗪酰胺类衍生物、组合物及其应用 [Thiophenpiperazine amide derivatives, composition and application thereof]. CN Patent 117800942A, April 2, 2024. View Source
